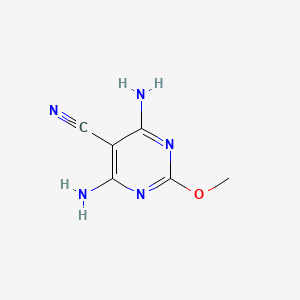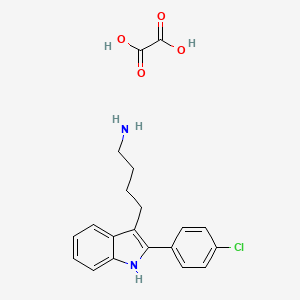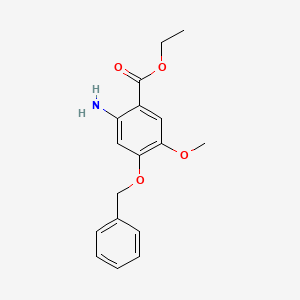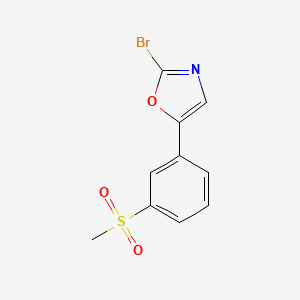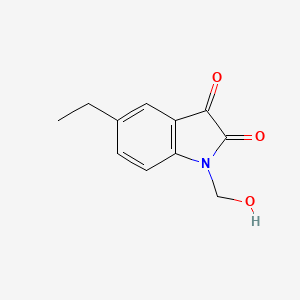
1-Methyl-3-vinyl-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-vinyl-1H-1,2,4-triazole is a nitrogen-containing heterocyclic compound It belongs to the triazole family, which is characterized by a five-membered ring containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-3-vinyl-1H-1,2,4-triazole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-cyanobenzyl alcohol with formaldehyde in the presence of a base can yield the desired triazole compound . Another method involves the use of aryl diazonium salts and isocyanide in a [3+2] cycloaddition reaction .
Industrial Production Methods: Industrial production of this compound often relies on scalable and efficient synthetic routes. The use of catalytic systems and optimized reaction conditions ensures high yields and purity of the final product. Transition metal-free conditions have also been explored for the synthesis of vinyl triazole derivatives, promoting green chemistry principles .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-3-vinyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the triazole.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole oxides, while reduction can produce various reduced triazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-vinyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Methyl-3-vinyl-1H-1,2,4-triazole involves its interaction with molecular targets and pathways. The triazole ring can form non-covalent bonds with enzymes and receptors, leading to various biological effects . For instance, it can inhibit the activity of certain enzymes, thereby exerting antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-vinyl-1H-1,2,4-triazole can be compared with other triazole derivatives:
1,2,3-Triazole: Another isomer with similar biological activities but different structural properties.
1,2,4-Triazole: The parent compound of this compound, widely used in medicinal chemistry.
Vinyl-1,2,3-triazole: A vinyl-substituted triazole with applications in polymer chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C5H7N3 |
|---|---|
Molekulargewicht |
109.13 g/mol |
IUPAC-Name |
3-ethenyl-1-methyl-1,2,4-triazole |
InChI |
InChI=1S/C5H7N3/c1-3-5-6-4-8(2)7-5/h3-4H,1H2,2H3 |
InChI-Schlüssel |
YDAFYUHLHYZTLC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC(=N1)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




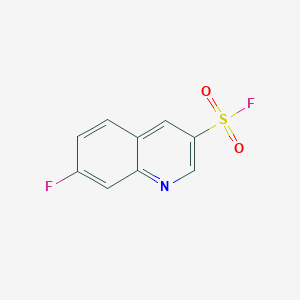
![1,5-Dimethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13119142.png)
![Monohydroxyl-[3-chloro-5-trifluoromethylpyridyl]acetic acid](/img/structure/B13119145.png)
